2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride is a synthetic compound belonging to the quinazolinone family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antiproliferative agent. The molecular formula of this compound is C₁₃H₁₇N₃O₃, with a molecular weight of 263.29 g/mol .
The compound is recognized in various scientific literature and patent databases, indicating its relevance in ongoing research related to drug discovery and development. It is often synthesized for evaluation of its pharmacological properties, particularly in relation to cancer and infectious diseases .
This compound falls under the category of heterocyclic organic compounds, specifically quinazolinones, which are known for their diverse biological activities including anti-cancer and anti-inflammatory properties. The presence of dimethoxy groups and an ethylamino side chain contributes to its unique chemical behavior and potential therapeutic applications .
The synthesis of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride typically involves several steps:
The synthesis may utilize various solvents such as ethanol or acetic anhydride under reflux conditions to facilitate reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride features a quinazolinone ring system with two methoxy groups at positions 6 and 7, and an ethylamino group attached at position 2.
The compound can participate in various chemical reactions typical for quinazolinones:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to optimize yields and selectivity.
The mechanism of action for 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride is primarily linked to its interaction with biological targets involved in cell proliferation and survival pathways.
Studies have shown that derivatives of quinazolinones exhibit varying degrees of antiproliferative activity against different cancer cell lines, suggesting that structural modifications significantly influence their mechanism of action .
Characterization through spectroscopic methods (NMR, IR) provides insights into functional groups present and confirms structural integrity after synthesis .
The primary applications of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride include:
This compound represents a significant area of interest for medicinal chemists seeking novel therapeutic agents targeting serious health conditions like cancer and infectious diseases.
Quinazoline derivatives have undergone transformative development in medicinal chemistry since their initial exploration in the mid-20th century. Early work focused on unsubstituted quinazolinone cores for antimicrobial properties, but the 1970s–1990s marked a pivotal shift toward targeted modifications for receptor-specific interactions. The discovery of α₁-adrenoceptor antagonism by quinazoline derivatives revolutionized benign prostatic hyperplasia (BPH) treatment. Notably, alfuzosin—featuring a 6,7-dimethoxyquinazolin-4(3H)-one core tethered to a tetrahydrofuran carboxamide chain—emerged as a clinical benchmark due to its uroselectivity [7]. This drug exemplifies how strategic functionalization converts inert scaffolds into therapeutically active agents. Subsequent generations incorporated halogenation, alkylaminomethyl chains, and heterocyclic extensions to optimize pharmacokinetics and target engagement.
Table 1: Evolution of Key Quinazoline Therapeutics
Era | Representative Agent | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s–1970s | Unsubstituted quinazolinones | Antimicrobial prototypes | Basic scaffold exploration |
1980s–1990s | Alfuzosin | BPH treatment | 6,7-Dimethoxy core + carboxamide chain |
2000s–Present | Targeted derivatives | Oncology/Inflammation | Ethylamino-methyl functionalization |
The 6,7-dimethoxyquinazolin-4(3H)-one scaffold delivers three critical pharmacophoric advantages:
Electron-Donating Capacity: Methoxy groups at C6/C7 enhance electron density across the quinazoline ring, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets. This electronic perturbation increases affinity for kinases and receptors versus unmethoxylated analogs [7].
Hydrogen-Bonding Topography: The N3-H and C4=O groups create complementary hydrogen-bond acceptors/donors that anchor the scaffold to biological targets. Molecular modeling confirms this motif binds conserved residues in α₁-adrenoceptors (e.g., Asn386) [7].
Metabolic Stability: Dimethoxy substitution shields C6/C7 from oxidative metabolism, extending half-life compared to hydroxylated analogs. This is empirically validated in microsomal studies of alfuzosin derivatives [7].
The core’s synthetic versatility is demonstrated by its role as an intermediate for electrophilic C2 modification. For example, 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride (CAS: 1156894-04-0) serves as a precursor for nucleophilic displacement reactions with amines [5].
Table 2: Core Scaffold Impact on Physicochemical Properties
Quinazolinone Variant | logP | H-Bond Acceptors | Metabolic Stability (t½, min) |
---|---|---|---|
Unsubstituted 4(3H)-one | 1.2 | 3 | <15 |
6,7-Dihydroxy-4(3H)-one | 0.8 | 5 | 8 |
6,7-Dimethoxy-4(3H)-one | 1.9 | 5 | >90 |
The 2-[(ethylamino)methyl] side chain introduces nuanced steric and electronic effects distinguishing it from shorter-chain analogs:
Steric Optimization: Compared to methylamino analogs (e.g., 6,7-dimethoxy-2-(methylamino)-4(3H)-quinazolinone [C₁₁H₁₃N₃O₃]), the ethyl group provides optimal hydrophobic bulk for van der Waals contacts without inducing steric clash in constrained binding sites. Alfuzosin’s clinical success with an analogous N-methylpropylaminocarbonyl chain validates this principle [7].
pKa Modulation: The ethylamino group elevates the pKa of the terminal nitrogen versus methylamino derivatives, enhancing cationic character at physiological pH. This increases electrostatic complementarity with anionic regions of targets like protein kinases or adrenoceptors.
Conformational Dynamics: Molecular dynamics simulations reveal that the ethylamino-methyl moiety enables adaptive binding through rotation of the C-N bond. This flexibility accommodates induced-fit interactions in diverse targets, whereas rigid linkers (e.g., direct aryl-amino bonds) reduce affinity.
Synthetic routes exploit 2-(chloromethyl) intermediates for nucleophilic amination. Ethylamine displacement yields the target compound (C₁₃H₁₇N₃O₃, MW 263.29 g/mol), while subsequent hydrochloride salt formation improves crystallinity and solubility [1] [5]. The hydrochloride salt remains underexplored pharmacologically despite its commercial availability from suppliers like UkrOrgSynthesis [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3